molecular formula C20H22ClN3O3 B235557 N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-phenoxyacetamide

N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-phenoxyacetamide

Cat. No. B235557
M. Wt: 387.9 g/mol
InChI Key: FSAMRWHCEXOVLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-phenoxyacetamide, also known as L-745,870, is a selective antagonist of the dopamine D4 receptor. It was first synthesized by Merck & Co. in 1996 and has since been used in scientific research to investigate the role of the dopamine D4 receptor in various physiological and pathological processes.

Mechanism of Action

N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-phenoxyacetamide acts as a selective antagonist of the dopamine D4 receptor, which is a G protein-coupled receptor that is primarily expressed in the prefrontal cortex and limbic system of the brain. By blocking the activity of the dopamine D4 receptor, this compound can modulate the release of dopamine and other neurotransmitters, thereby affecting various physiological and pathological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of dopamine release, the regulation of social behavior, and the modulation of cognitive function. It has also been shown to have potential therapeutic effects in the treatment of drug addiction and other psychiatric disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-phenoxyacetamide in lab experiments is its selectivity for the dopamine D4 receptor, which allows for more precise modulation of dopamine signaling compared to non-selective dopamine receptor antagonists. However, a limitation of using this compound is its potential off-target effects on other neurotransmitter systems, which may complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for the use of N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-phenoxyacetamide in scientific research. For example, it could be used to investigate the role of the dopamine D4 receptor in the pathophysiology of schizophrenia and other psychiatric disorders. It could also be used to study the effects of dopamine D4 receptor antagonism on other physiological processes, such as immune function and metabolism. Additionally, further research could be done to optimize the synthesis and formulation of this compound for use in preclinical and clinical studies.

Synthesis Methods

The synthesis of N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-phenoxyacetamide involves several steps, including the reaction of 3-chloro-2-nitrobenzoic acid with 4-acetylpiperazine, followed by reduction of the resulting nitro compound with palladium on carbon and hydrogen gas. The resulting amine is then reacted with phenoxyacetic acid to yield the final product.

Scientific Research Applications

N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-phenoxyacetamide has been used in various scientific studies to investigate the role of the dopamine D4 receptor in a range of physiological and pathological processes. For example, it has been used to study the effects of dopamine D4 receptor antagonism on cognitive function, social behavior, and drug addiction.

properties

Molecular Formula

C20H22ClN3O3

Molecular Weight

387.9 g/mol

IUPAC Name

N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-phenoxyacetamide

InChI

InChI=1S/C20H22ClN3O3/c1-15(25)23-10-12-24(13-11-23)20-17(21)8-5-9-18(20)22-19(26)14-27-16-6-3-2-4-7-16/h2-9H,10-14H2,1H3,(H,22,26)

InChI Key

FSAMRWHCEXOVLE-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)COC3=CC=CC=C3

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)COC3=CC=CC=C3

Origin of Product

United States

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